molecular formula C23H24N2O7 B11133439 ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate

ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B11133439
M. Wt: 440.4 g/mol
InChI Key: DEQCDKQGQNKASV-UHFFFAOYSA-N
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Description

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with ethyl piperazine-2-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate stands out due to its unique combination of a furochromen structure with a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

ethyl 2-[1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H24N2O7/c1-4-30-21(27)9-17-22(28)24-5-6-25(17)20(26)8-16-13(3)15-7-14-12(2)11-31-18(14)10-19(15)32-23(16)29/h7,10-11,17H,4-6,8-9H2,1-3H3,(H,24,28)

InChI Key

DEQCDKQGQNKASV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)CC2=C(C3=C(C=C4C(=C3)C(=CO4)C)OC2=O)C

Origin of Product

United States

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